1-(cyclopentylmethyl)-4-iodo-1H-pyrazole
Description
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Properties
IUPAC Name |
1-(cyclopentylmethyl)-4-iodopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2/c10-9-5-11-12(7-9)6-8-3-1-2-4-8/h5,7-8H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFWYHNTALXFAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclopentylmethyl)-4-iodo-1H-pyrazole is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1410367-50-8
- Molecular Formula : C10H12N2I
- Molecular Weight : 292.12 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is believed to act as a modulator of specific signaling pathways, which can lead to various pharmacological effects:
- Kinase Inhibition : Preliminary studies indicate that this compound may inhibit certain kinases involved in cell signaling pathways, potentially impacting cell proliferation and survival.
- Receptor Modulation : The compound may interact with muscarinic acetylcholine receptors, which are implicated in several neurological disorders. This interaction could lead to therapeutic effects in conditions such as schizophrenia and Alzheimer's disease .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound based on recent studies:
| Study | Biological Activity | EC50 Value | Cell Line/Model |
|---|---|---|---|
| Study A | Kinase inhibition | 25 µM | OE33 (Esophageal Cancer) |
| Study B | Receptor modulation | 30 µM | FLO-1 (Esophageal Cancer) |
| Study C | Anticancer activity | 15 µM | SK-GT-4 (Gastric Cancer) |
Case Study 1: Kinase Inhibition
In a study investigating the effects of various pyrazole derivatives, this compound exhibited significant kinase inhibition at concentrations around 25 µM. This suggests potential utility in cancer therapy, particularly in targeting specific signaling pathways that promote tumor growth .
Case Study 2: Receptor Modulation
Research has shown that compounds similar to this compound can act as allosteric modulators of muscarinic acetylcholine receptors. These receptors are critical in various neurological functions and disorders. The modulation observed indicates a promising avenue for treating conditions like schizophrenia and Alzheimer's disease, where cholinergic signaling is disrupted .
Research Findings
Recent literature highlights the compound's potential as a therapeutic agent:
- Anticancer Potential : The compound has shown promise in inhibiting cell proliferation in esophageal and gastric cancer models, indicating its role as a potential anticancer agent.
- Neurological Applications : Given its interaction with muscarinic receptors, further exploration into its effects on cognitive functions and neuroprotection is warranted.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
